3-Cyano-2-methylpyridine
Overview
Description
3-Cyano-2-methylpyridine, also known as 2-Methylnicotinonitrile, is a chemical compound with the molecular formula C7H6N2 . It has a molecular weight of 118.14 g/mol .
Synthesis Analysis
There are several methods reported for the synthesis of 3-Cyano-2-methylpyridine. One method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups . Another method involves a Knoevenagel condensation using green chemistry conditions . A third method involves a Michael reaction of 3-iminobutanonitrile, an acetonitrile dimer, to the substrates .Molecular Structure Analysis
The molecular structure of 3-Cyano-2-methylpyridine consists of a pyridine ring with a cyano group at the 3-position and a methyl group at the 2-position . The InChI code is 1S/C7H6N2/c1-6-7(5-8)3-2-4-9-6/h2-4H,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving 3-Cyano-2-methylpyridine are not detailed in the search results, it is known that pyridines are often involved in various chemical reactions due to their aromaticity and the presence of a nitrogen atom .Physical And Chemical Properties Analysis
3-Cyano-2-methylpyridine is a solid at room temperature . It has a molecular weight of 118.14 g/mol, a topological polar surface area of 36.7 Ų, and a complexity of 133 . It is insoluble in water but soluble in hot ethanol, ether, benzene, and chloroform .Scientific Research Applications
Methods of Application : The compound is often involved in Michael reactions under ultrasonic irradiation, which enhances reaction rates and yields .
Results : The use of ultrasonic irradiation has been shown to produce 3-cyano-2-methylpyridines in moderate to good yields, demonstrating its efficiency as a synthetic method .
Methods of Application : The enzymatic process involving Rhodococcus rhodochrous J1 strains is used for a more selective synthesis, avoiding further hydrolysis of the amide to nicotinic acid .
Results : This method leads to quantitative yields of nicotinamide, showcasing its potential for industrial-scale vitamin B3 production .
Methods of Application : The compound is integrated into [3 + 2 + 1] coordinated iridium complexes, which are then used to achieve efficient phosphors .
Results : Devices using these materials have shown high external quantum efficiency with minimal efficiency roll-off at high luminance levels .
Methods of Application : One-pot multi-component reactions catalyzed by doped animal bone meal are employed, offering a sustainable alternative to traditional synthesis .
Results : The reactions yield high percentages of desired products within short reaction times, indicating a viable eco-friendly synthetic route .
Methods of Application : Compounds are synthesized and then evaluated for their in vitro anti-cancer activities on various cancer cell lines .
Results : Certain derivatives have demonstrated significant growth inhibition and apoptotic effects, suggesting potential therapeutic applications .
Methods of Application : Synthetic methods include oxidation of related pyridine compounds, with a focus on green chemistry approaches .
Fuel Industry
Methods of Application : It enhances the reactivity and selectivity of catalysts, often involving palladium or other transition metals .
Results : The presence of 3-Cyano-2-methylpyridine in these systems can lead to higher yields and more efficient reaction pathways .
Safety And Hazards
Future Directions
While specific future directions for 3-Cyano-2-methylpyridine are not detailed in the search results, it is a valuable compound in organic synthesis and could have potential applications in the development of new anticancer candidates .
Relevant Papers Several papers have been published on the synthesis and properties of 3-Cyano-2-methylpyridine . These papers discuss various synthesis methods, the molecular structure, and potential applications of the compound.
properties
IUPAC Name |
2-methylpyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-6-7(5-8)3-2-4-9-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKKNWJGYLSDSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406191 | |
Record name | 3-Cyano-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-2-methylpyridine | |
CAS RN |
1721-23-9 | |
Record name | 3-Cyano-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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